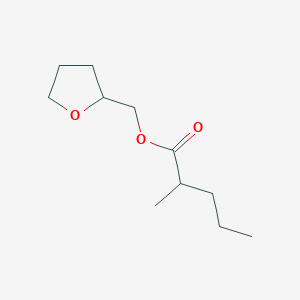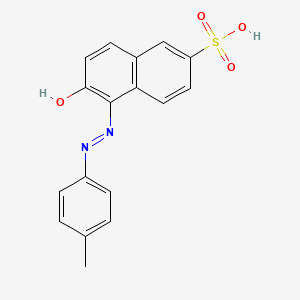
Decanamide, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanamide, N-butyl- is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with an amide functional group and a butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanamide, N-butyl- can be synthesized through several methods. One common approach involves the reaction of decanoic acid with butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of Decanamide, N-butyl- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Decanamide, N-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can be employed for substitution reactions.
Major Products:
Oxidation: Decanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Hydroxamic acids and other substituted amides.
Wissenschaftliche Forschungsanwendungen
Decanamide, N-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a bioactive molecule.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactivity.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of Decanamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it may modulate signaling pathways by binding to receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Dodecanamide, N-butyl-
- N-isobutyl decanamide
- N-tert-butyl amides
Comparison: Decanamide, N-butyl- is unique due to its specific carbon chain length and butyl substituent, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
5299-33-2 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
N-butyldecanamide |
InChI |
InChI=1S/C14H29NO/c1-3-5-7-8-9-10-11-12-14(16)15-13-6-4-2/h3-13H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
PJPQRXHORPQPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
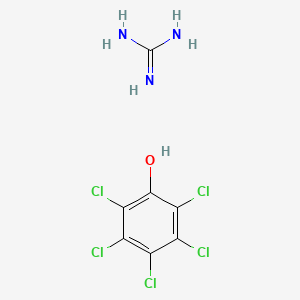

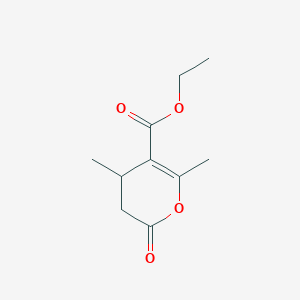
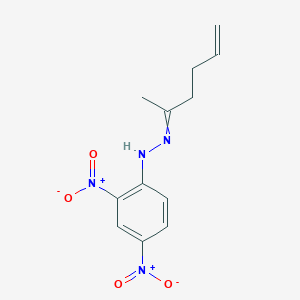
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
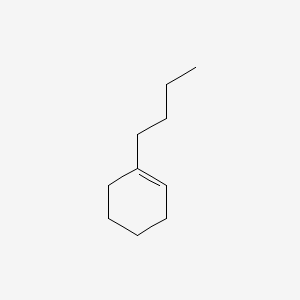
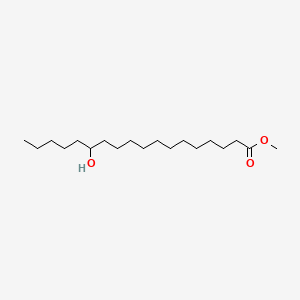
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

